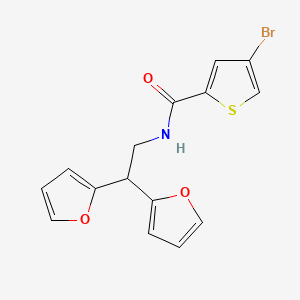

4-bromo-N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the Matteson-CH2-homologation was carried out with in situ generated CH2BrLi in THF at low temperature . After removal of the solvent, the crude homologated boronic esters were directly subjected to the protodeboronation to provide the targeted compounds .Molecular Structure Analysis

The molecular structure of 4-bromo-N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide can be analyzed using various spectroscopic techniques. For instance, 1H-NMR, 2H-NMR, 13C-NMR, as well as IR and Raman spectroscopy can be used .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-bromo-N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide can be determined using various analytical techniques. For example, the melting point, solubility, and spectral data can be obtained .Aplicaciones Científicas De Investigación

- Furan derivatives have gained attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-containing compounds for their antibacterial activity against both gram-positive and gram-negative bacteria .

- Notably, synthesized nitrofurantoin analogs (related to furan) were found to be biologically inert against Staphylococcus aureus and Streptococcus faecium, indicating potential limitations in their antibacterial effects .

- The diverse methods for synthesizing furan derivatives offer a wide range of prospects for drug development. Researchers can explore various structural modifications to enhance efficacy and safety .

- Beyond antibacterial activity, furan compounds exhibit a variety of therapeutic advantages:

- Researchers have synthesized furan derivatives using methods like Suzuki–Miyaura cross-coupling reactions. For instance, 4-bromo-N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide can be prepared from 2-bromo-5-nitrofuran and phenyl boronic acids under microwave irradiation .

Antibacterial Activity

Synthetic Chemistry and Drug Development

Other Therapeutic Advantages

Chemical Synthesis

Propiedades

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-4-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3S/c16-10-7-14(21-9-10)15(18)17-8-11(12-3-1-5-19-12)13-4-2-6-20-13/h1-7,9,11H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEARKEIUFVWQJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC(=CS2)Br)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride](/img/structure/B2530777.png)

![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2530782.png)

![prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530783.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2530784.png)